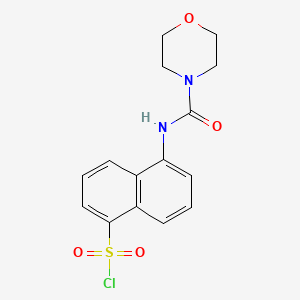
5-(morpholine-4-carbonylamino)naphthalene-1-sulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(morpholine-4-carbonylamino)naphthalene-1-sulfonyl Chloride is a chemical compound with the molecular formula C15H15ClN2O4S and a molecular weight of 354.81 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a naphthalene ring, which is a type of aromatic hydrocarbon, attached to a sulfonyl chloride group and a morpholine-4-carbonylamino group .Chemical Reactions Analysis
While specific chemical reactions involving 5-(morpholine-4-carbonylamino)naphthalene-1-sulfonyl Chloride are not available, similar compounds like dansyl chloride are known to react with primary amino groups in both aliphatic and aromatic amines to produce stable fluorescent sulfonamide adducts .Physical And Chemical Properties Analysis
5-(morpholine-4-carbonylamino)naphthalene-1-sulfonyl Chloride is a solid substance . Its predicted melting point is 227.72°C, and its predicted boiling point is approximately 600.2°C at 760 mmHg . The predicted density is approximately 1.5 g/cm3, and the predicted refractive index is n20D 1.67 .Applications De Recherche Scientifique
Supramolecular Chemistry : Białek et al. (2013) explored the supramolecular chemistry of potent diphosphonic tectons, which included naphthalene-1,5-diphosphonic acid and its derivatives. This research highlights the potential of naphthalene-based compounds in creating diverse structural motifs in crystal engineering and supramolecular chemistry (Białek et al., 2013).
Chemical Reaction Studies : Boyle (1966) studied the reaction of dimethylsulfoxide and 5-dimethyl aminonaphthalene-1-sulfonyl chloride, which is closely related to the compound . The study provides insights into the chemical behavior and reaction mechanisms of naphthalene-sulfonyl chloride derivatives (Boyle, 1966).
Organic Synthesis and Biological Evaluation : Zask et al. (1990) synthesized a series of naphthalene-sulfonyl derivatives, demonstrating the utility of these compounds in the development of new therapeutic agents. The study evaluated the antihyperglycemic activity of these derivatives, revealing their potential in medicinal chemistry (Zask et al., 1990).
Nucleophilic Reactions in Chemistry : Fei et al. (2001) investigated the nucleophilic reactions of naphthalene-based compounds, providing valuable data on the reactivity and potential applications of these compounds in various chemical transformations (Fei et al., 2001).
Synthesis and Characterization of Complexes : Macías et al. (2002) conducted research on the synthesis and characterization of sulfonamides containing naphthalene-sulfonyl chlorides and their complexes. This study adds to the understanding of the complex formation capabilities of naphthalene derivatives in coordination chemistry (Macías et al., 2002).
Fluorescent Substrate Analogues : Skorka et al. (1981) described the synthesis of a fluorescent derivative of adenosine using a naphthalene-sulfonyl chloride derivative. This research has implications in biochemical studies, especially in the development of fluorescent probes for various biological applications (Skorka et al., 1981).
Propriétés
IUPAC Name |
5-(morpholine-4-carbonylamino)naphthalene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c16-23(20,21)14-6-2-3-11-12(14)4-1-5-13(11)17-15(19)18-7-9-22-10-8-18/h1-6H,7-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJANEZGJOPABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CC3=C2C=CC=C3S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Morpholine-4-carbonyl)-amino]-naphthalene-1-sulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

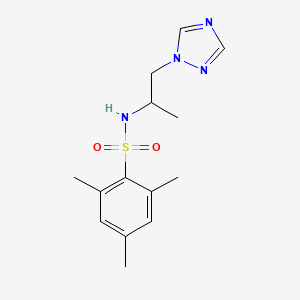
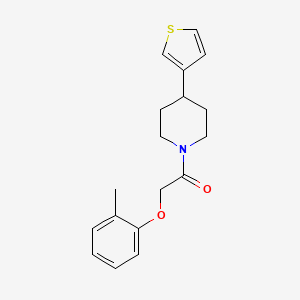
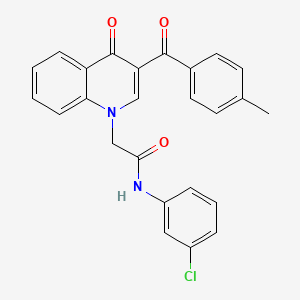
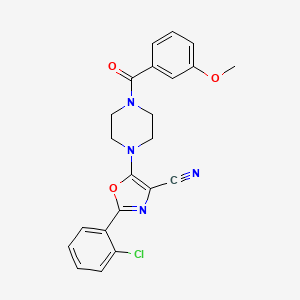
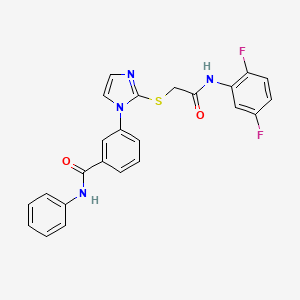
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2469142.png)
![(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2469145.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide](/img/structure/B2469146.png)
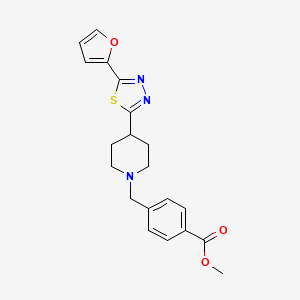
![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)
![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)
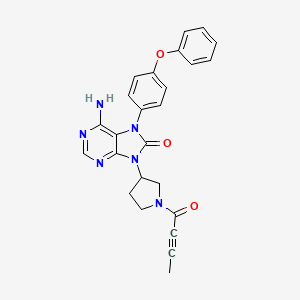
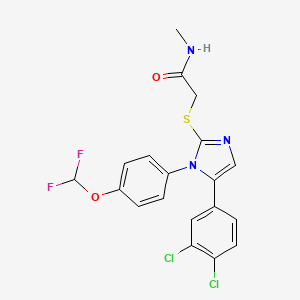
![(1S,3R)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2469156.png)